molecular formula C14H16N4O4S B7160199 N-(3,4-dihydro-2H-chromen-6-ylsulfonyl)-1,5-dimethyltriazole-4-carboxamide

N-(3,4-dihydro-2H-chromen-6-ylsulfonyl)-1,5-dimethyltriazole-4-carboxamide

Cat. No.: B7160199
M. Wt: 336.37 g/mol
InChI Key: RAUVZJIBIJIUGB-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-chromen-6-ylsulfonyl)-1,5-dimethyltriazole-4-carboxamide is a synthetic organic compound that features a chromenyl sulfonyl group attached to a triazole carboxamide moiety

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-6-ylsulfonyl)-1,5-dimethyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-9-13(15-17-18(9)2)14(19)16-23(20,21)11-5-6-12-10(8-11)4-3-7-22-12/h5-6,8H,3-4,7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUVZJIBIJIUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C)C(=O)NS(=O)(=O)C2=CC3=C(C=C2)OCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-chromen-6-ylsulfonyl)-1,5-dimethyltriazole-4-carboxamide typically involves multiple steps. One common route starts with the preparation of the chromenyl sulfonyl intermediate, which is then coupled with a triazole derivative under specific reaction conditions. The process may involve:

    Step 1: Synthesis of the chromenyl sulfonyl intermediate using reagents such as sulfonyl chlorides and chromen derivatives.

    Step 2: Coupling the intermediate with a triazole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-chromen-6-ylsulfonyl)-1,5-dimethyltriazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Sulfonamide derivatives.

Scientific Research Applications

N-(3,4-dihydro-2H-chromen-6-ylsulfonyl)-1,5-dimethyltriazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-chromen-6-ylsulfonyl)-1,5-dimethyltriazole-4-carboxamide involves its interaction with specific molecular targets. The chromenyl sulfonyl group can interact with enzymes or receptors, modulating their activity. The triazole moiety may enhance binding affinity and specificity, leading to the desired biological effects. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dihydro-2H-chromen-6-ylmethyl)amine hydrochloride
  • (2,2-Dimethyl-3,4-dihydro-2H-chromen-4-yl)amine hydrochloride
  • 3,4-Dihydro-2H-chromen-3-ylamine hydrochloride

Uniqueness

N-(3,4-dihydro-2H-chromen-6-ylsulfonyl)-1,5-dimethyltriazole-4-carboxamide is unique due to the presence of both chromenyl sulfonyl and triazole carboxamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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